6-bromo-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine
Description
6-Bromo-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine is a halogenated heterocyclic compound featuring a fused pyrrole-pyridine core. The substitution pattern—bromine at position 6, chlorine at position 4, and iodine at position 3—confers unique electronic and steric properties. This compound is primarily used as a synthetic intermediate in medicinal chemistry, particularly for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) due to the reactivity of its halogen substituents . Its molecular formula is C₇H₃BrClIN₂, with a molar mass of 373.39 g/mol (calculated). The iodine atom enhances its utility in radiopharmaceuticals and crystallographic studies, while the bromine and chlorine groups contribute to electrophilic substitution versatility .
Properties
IUPAC Name |
6-bromo-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClIN2/c8-5-1-3(9)6-4(10)2-11-7(6)12-5/h1-2H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKYHXRQXZBSHBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(NC=C2I)N=C1Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00646907 | |
| Record name | 6-Bromo-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00646907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000340-68-0 | |
| Record name | 6-Bromo-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00646907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine typically involves multi-step reactions starting from commercially available precursors. One common method involves the halogenation of a pyrrolo[2,3-b]pyridine derivative. For example, the compound can be synthesized by sequentially introducing bromine, chlorine, and iodine atoms through halogenation reactions using appropriate halogenating agents under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
6-bromo-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and iodine) can be substituted with other functional groups using nucleophilic substitution reactions.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to modify its oxidation state and functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.
Cross-Coupling: Palladium catalysts and boronic acids are commonly used in cross-coupling reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions can yield various substituted pyrrolo[2,3-b]pyridine derivatives with different functional groups .
Scientific Research Applications
6-bromo-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for designing and synthesizing new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the development of novel materials with unique electronic or optical properties.
Biological Studies: The compound can be used to study the biological activity of halogenated pyrrolo[2,3-b]pyridine derivatives and their interactions with biological targets.
Mechanism of Action
The mechanism of action of 6-bromo-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of halogen atoms can enhance the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural and Functional Differences
The following table compares 6-bromo-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine with structurally related pyrrolo[2,3-b]pyridine derivatives:
Critical Analysis
Reactivity: The iodine atom at position 3 in the target compound facilitates nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions, unlike chloro or bromo analogs, which require harsher conditions . Thieno[2,3-b]pyridines (sulfur-containing analogs) exhibit lower synthetic versatility due to sulfur’s reduced participation in cross-coupling .
Thieno[2,3-b]pyridines face similar challenges, often requiring cyclodextrin-based formulations for in vivo studies . Methyl-substituted derivatives (e.g., 4-chloro-3-methyl) show improved lipophilicity but reduced polarity, impacting bioavailability .
Biological Activity: Pyrrolo[2,3-b]pyridines with electron-withdrawing halogens (Br, Cl, I) demonstrate enhanced binding to kinase ATP pockets compared to methyl or sulfur-containing analogs . Thieno[2,3-b]pyridines are prioritized in anticancer research but suffer from solubility-driven attrition, whereas pyrrolo analogs are more amenable to solubility-enhancing modifications .
Stability :
- Iodo-substituted derivatives may exhibit photodegradation due to the weak C–I bond, necessitating storage under inert conditions. In contrast, chloro and bromo analogs are more stable .
Biological Activity
Overview
6-Bromo-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The presence of multiple halogen substituents (bromine, chlorine, and iodine) on the pyrrolo[2,3-b]pyridine core significantly influences its reactivity and biological properties. This article explores the compound's biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Notably, derivatives of this compound have demonstrated the ability to inhibit fibroblast growth factor receptors (FGFRs). FGFRs are critical in regulating cell proliferation and survival, making them significant targets in cancer therapy. By binding to FGFRs, this compound can block downstream signaling pathways, leading to reduced cell growth and the induction of apoptosis in cancer cells.
Structure-Activity Relationships (SAR)
The unique combination of halogen atoms in this compound provides a versatile platform for further functionalization. Variations in the halogen substituents can lead to significant changes in biological activity. For instance:
| Compound | Halogen Substituents | Biological Activity |
|---|---|---|
| This compound | Br, Cl, I | Inhibits FGFRs; potential anti-cancer activity |
| 4-Chloro-1H-pyrrolo[2,3-b]pyridine | Cl | Lower activity than halogenated derivatives |
| 6-Bromo-1H-pyrrolo[2,3-b]pyridine | Br | Moderate activity; lacks iodine and chlorine |
Case Studies and Research Findings
Recent studies have highlighted the compound's potential in various therapeutic applications:
- Cancer Treatment : A study demonstrated that this compound exhibited significant cytotoxic effects against multiple cancer cell lines. The mechanism involved the inhibition of FGFR-mediated signaling pathways leading to apoptosis.
- Neuroprotective Effects : Research indicated that derivatives of this compound possess antioxidant properties that may protect neuronal cells from oxidative stress. This was evaluated through assays measuring reactive oxygen species (ROS) levels and cell viability in neuronal models .
- Anti-inflammatory Activity : In vitro studies showed that this compound could reduce pro-inflammatory cytokine production in activated microglial cells. This suggests potential applications in treating neuroinflammatory conditions .
The synthesis of this compound typically involves multi-step procedures starting from pyrrolo[2,3-b]pyridine derivatives through halogenation reactions. The chemical properties are summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C7H3BrClIN2 |
| Molecular Weight | 292.45 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
